2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

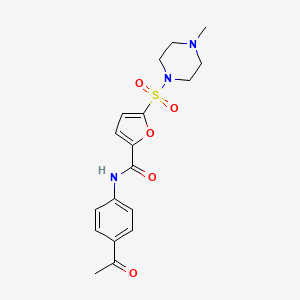

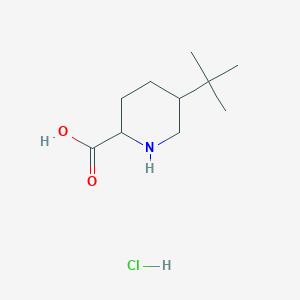

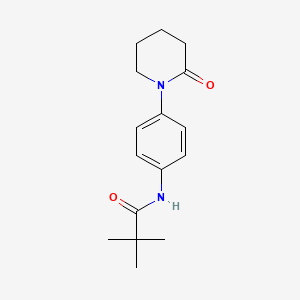

2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide is a biochemical used for proteomics research . It has a molecular formula of C20H21N3O2 and a molecular weight of 335.40 .

Molecular Structure Analysis

The molecular structure of 2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide consists of a quinoline ring attached to a phenyl ring through a carbohydrazide group . The phenyl ring is substituted with an isobutoxy group .Aplicaciones Científicas De Investigación

Antimicrobial Activities

- Synthesis and Antimicrobial Activities of Novel Quinoline Derivatives : Quinoline derivatives, including those related to 2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide, have been synthesized and evaluated for antimicrobial activities. These compounds demonstrated significant activity against various bacterial and fungal strains, comparable to standard drugs (Eswaran, Adhikari, & Shetty, 2009).

Analytical Applications

- Capillary Electrophoresis with Laser-Induced Fluorescence Detection : Quinoline derivatives have been used as precolumn derivatization agents for amino sugars. This method allows for sensitive detection of carbohydrates in biological mixtures (Liu, Shirota, & Novotny, 1991).

Corrosion Inhibition

- Novel Quinoline Derivatives as Corrosion Inhibitors : Quinoline derivatives have been studied for their potential as corrosion inhibitors in acidic mediums. They demonstrate effective inhibition for mild steel, with some derivatives showing up to 98.09% efficiency (Singh, Srivastava, & Quraishi, 2016).

Anti-Cancer Activity

- Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety : Quinoline hydrazide compounds, closely related to 2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide, have shown promising anti-cancer activity against various cancer cell lines, including neuroblastoma and breast adenocarcinoma (Bingul et al., 2016).

Molecular Imaging

- Labeling and Evaluation of Quinoline-2-Carboxamides for Imaging : Quinoline derivatives have been explored for their potential in molecular imaging, specifically for visualizing peripheral benzodiazepine receptors using positron emission tomography (PET) (Matarrese et al., 2001).

Electronic and Optical Properties

- Synthesis, Characterization, and Study of Quinoline Based Derivatives : The electronic and nonlinear optical properties of quinoline derivatives have been extensively studied. These compounds show promise in various technological applications due to their chemical stability and electron-donating capabilities (Khalid et al., 2019).

Gold-Catalyzed Synthesis

- Au-Catalyzed Formation of Functionalized Quinolines : Gold-catalyzed methods have been developed for converting alkynyl arylazide derivatives into functionalized quinolines. This process is efficient and tolerates a wide variety of functional groups (Gronnier, Boissonnat, & Gagosz, 2013).

Propiedades

IUPAC Name |

2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-13(2)12-25-15-7-5-6-14(10-15)19-11-17(20(24)23-21)16-8-3-4-9-18(16)22-19/h3-11,13H,12,21H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACFTLVXJJSZEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(tert-butoxycarbonyl)-L-prolyl]piperidine-4-carboxylic acid](/img/structure/B2996949.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2996951.png)

![N-(4-bromophenyl)-2-{[3-(2-thienyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]thio}acetamide](/img/structure/B2996957.png)

![ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)acetate](/img/structure/B2996958.png)

![5-(methoxymethyl)-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2996970.png)